molecular formula C14H20BrN3O2 B12226098 5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine

5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12226098
M. Wt: 342.23 g/mol
InChI Key: CNOMFNYRGXEIAF-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(oxan-4-yl)piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO and bases like K2CO3 or NaH.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(oxan-4-yl)pyrimidine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the oxan-4-yl and piperidin-4-yl groups, which confer specific chemical properties and biological activities. These structural features distinguish it from other bromopyrimidine derivatives and may enhance its efficacy and selectivity in various applications.

Properties

Molecular Formula

C14H20BrN3O2

Molecular Weight

342.23 g/mol

IUPAC Name

5-bromo-2-[1-(oxan-4-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C14H20BrN3O2/c15-11-9-16-14(17-10-11)20-13-1-5-18(6-2-13)12-3-7-19-8-4-12/h9-10,12-13H,1-8H2

InChI Key

CNOMFNYRGXEIAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C3CCOCC3

Origin of Product

United States

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